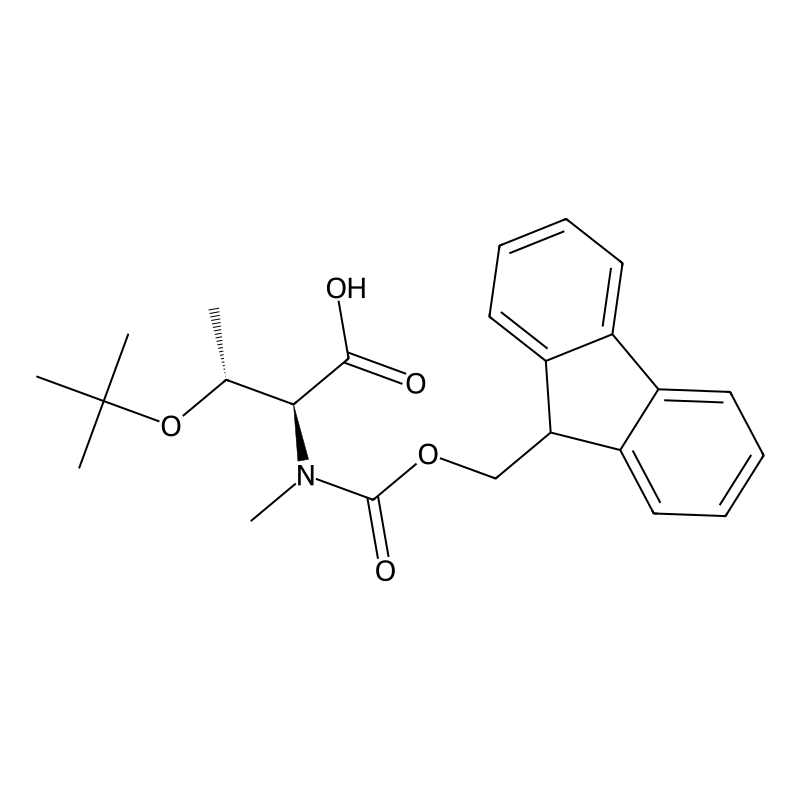

Fmoc-N-Me-Thr(tBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Fmoc-N-Me-Thr(tBu)-OH, also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-N-Me-Thr(tBu)-OH contains the following key features for SPPS:

- Fmoc protecting group: The Fmoc (Fluorenylmethoxycarbonyl) group protects the alpha-amino group of the threonine residue, allowing selective coupling with other amino acids during peptide chain assembly [].

- N-methyl functionality: The N-methyl group on the threonine side chain modifies the natural amino acid, potentially affecting the peptide's biological properties, such as stability, conformation, and interaction with other molecules [].

- tert-butyl (tBu) protecting group: The tert-butyl group protects the hydroxyl group on the threonine side chain, preventing unwanted side reactions during peptide synthesis [].

By incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence, researchers can introduce N-methylated threonine residues, which can be crucial for studying the structure and function of modified peptides, including those with potential therapeutic applications [].

Research Applications

Fmoc-N-Me-Thr(tBu)-OH is used in various scientific research fields, including:

- Development of novel peptide drugs: Researchers can use Fmoc-N-Me-Thr(tBu)-OH to synthesize peptides with N-methylated threonine residues, potentially leading to improved drug stability, potency, or selectivity [].

- Study of protein-protein interactions: By incorporating N-methylated threonine into specific positions within a peptide, researchers can probe protein-protein interactions and understand how these interactions contribute to cellular processes [].

- Investigation of enzyme function: N-methylated threonine can affect how enzymes bind to their substrates. Researchers can use Fmoc-N-Me-Thr(tBu)-OH to synthesize peptides containing N-methylated threonine to study enzyme function and develop new enzyme inhibitors.

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is a derivative of threonine, an essential amino acid, where the nitrogen atom has been methylated and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical formula is CHN, with a molecular weight of approximately 411.49 g/mol . The compound is characterized by its bulky tert-butyl side chain, which contributes to its steric properties and influences its interactions in biological systems. The Fmoc group serves as a protective group, facilitating peptide synthesis by preventing premature reactions of the amino group.

- Peptide Coupling: The Fmoc protecting group can be removed under basic conditions, allowing for the coupling of this amino acid to other amino acids to form peptides.

- Methylation Reactions: The N-methylation enhances the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .

- Deprotection: The Fmoc group can be removed using piperidine in a suitable solvent, revealing the free amine for further reactions.

The biological activity of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is primarily related to its role in peptide synthesis. N-methylation can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic enzymes, thereby improving their bioavailability and half-life in vivo. Additionally, compounds like Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl may exhibit unique interactions with biological receptors due to their modified structure .

Synthesis of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl can be achieved through several methods:

- Solid-Phase Peptide Synthesis: Utilizing 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid. This method allows for high yields and purity through controlled reaction conditions .

- Methylation Strategies: Employing dimethyl sulfate or methyl iodide as methylating agents during the synthesis process. These strategies have been shown to yield effective results in synthesizing N-methylated amino acids .

- Fmoc Protection: The introduction of the Fmoc group can be performed using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyl) succinimide) in the presence of a base like diisopropylethylamine (DIEA) .

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl has several applications:

- Peptide Synthesis: It is widely used in the synthesis of peptides that require enhanced stability against enzymatic degradation.

- Drug Development: The compound's unique properties make it suitable for developing pharmaceuticals with improved bioavailability.

- Biochemical Research: It serves as a tool for studying protein interactions and structure-function relationships in various biological systems.

Several compounds share structural similarities with Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl, each exhibiting unique characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-N-Methyl-Alanine-OH | Simple N-methylation without bulky side chains | Less steric hindrance than threonine derivative |

| Fmoc-N-Methyl-Leucine-OH | Larger side chain compared to threonine | Enhanced hydrophobic interactions |

| Fmoc-N-Methyl-Serine-OH | Hydroxyl group present but no tert-butyl | More polar than threonine derivative |

| Fmoc-Threonine-OH | Unmodified threonine | Lacks N-methylation effects |

Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl stands out due to its combination of steric hindrance from the tert-butyl group and enhanced stability from N-methylation, making it particularly useful in peptide synthesis where resistance to degradation is crucial .

Molecular Architecture and Stereochemical Configuration

Fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine represents a synthetically modified amino acid derivative with the molecular formula C24H29NO5 and a molecular weight of 411.49 grams per mole [1] [2]. The compound exhibits a complex molecular architecture characterized by three distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the tert-butyl-protected hydroxyl functionality [5] [6].

The stereochemical configuration of this compound follows the (2S,3R) absolute configuration, consistent with L-threonine stereochemistry [5] [6]. The compound possesses two chiral centers at positions C2 and C3, with the C2 center bearing the carboxyl group and methylated amino functionality, while the C3 center contains the tert-butyl-protected hydroxyl group [1] [6]. The International Union of Pure and Applied Chemistry name for this compound is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid [5] [6].

The fluorenylmethoxycarbonyl group adopts a planar conformation due to the extended π-conjugation system of the fluorene moiety [19]. Research on related fluorenylmethoxycarbonyl-protected amino acids demonstrates that these compounds exhibit characteristic conformational preferences, with the fluorene rings typically oriented to minimize steric interactions with the amino acid backbone [19] [20]. The N-methylation at the amino nitrogen introduces conformational constraints that influence the overall molecular geometry and reduce the flexibility of the peptide backbone compared to non-methylated analogs [16] [24].

| Parameter | Value |

|---|---|

| Molecular Formula | C24H29NO5 [1] [2] |

| Molecular Weight | 411.49 g/mol [1] [2] |

| Chemical Abstracts Service Number | 117106-20-4 [1] [2] |

| Stereochemical Configuration | (2S,3R) [5] [6] |

| Optical Activity | [α]22/D +16.0°, c = 0.5% in methanol [7] [8] |

| International Chemical Identifier Key | VIUVLZHFMIFLHU-VFNWGFHPSA-N [6] [11] |

Thermodynamic Stability and Crystallographic Analysis

The thermodynamic properties of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine reveal significant thermal stability characteristics essential for its application in peptide synthesis [1] [7]. The compound exhibits a melting point range of 220-225°C, indicating substantial intermolecular interactions within the crystalline lattice [1] [7] [8]. The predicted boiling point of 562.4±50.0°C reflects the compound's thermal robustness under standard synthetic conditions [1].

Crystallographic studies of related fluorenylmethoxycarbonyl-protected amino acids provide insights into the structural organization of these compounds in the solid state [19] [20]. Research demonstrates that fluorenylmethoxycarbonyl amino acids typically form extensive hydrogen bonding networks involving the carboxylic acid group and carbamate nitrogen [19] [20]. The fluorene moiety participates in π-π stacking interactions that contribute to the overall crystal packing stability [20] [21].

The density of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine is predicted to be 1.185±0.06 g/cm³, consistent with the molecular packing efficiency observed in similar fluorenylmethoxycarbonyl derivatives [1]. The compound's predicted pKa value of 3.43±0.10 indicates the acidic nature of the carboxyl group, which is slightly reduced compared to unprotected threonine due to the electron-withdrawing effects of the fluorenylmethoxycarbonyl group [1].

Thermodynamic stability studies on fluorenylmethoxycarbonyl-protected amino acids reveal that these compounds maintain structural integrity under standard peptide synthesis conditions [4] [31]. The carbamate protecting group demonstrates remarkable stability against various nucleophiles and bases commonly employed in synthetic protocols [30] [32]. Research indicates that the C-N bond rotational barrier in carbamate-protected amino acids is approximately 3-4 kcal/mol lower than structurally analogous amides, contributing to conformational flexibility while maintaining protective functionality [30].

| Thermodynamic Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 220-225°C [1] [7] | Standard atmospheric pressure |

| Predicted Boiling Point | 562.4±50.0°C [1] | Standard atmospheric pressure |

| Density | 1.185±0.06 g/cm³ [1] | Predicted at 25°C |

| Predicted pKa | 3.43±0.10 [1] | Aqueous solution at 25°C |

| Optical Rotation | [α]22/D +16.0° [7] [8] | c = 0.5% in methanol |

Solubility Profiles in Organic Solvents and Reaction Media

The solubility characteristics of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine demonstrate excellent compatibility with organic solvents commonly employed in peptide synthesis [1] . The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, making it suitable for various synthetic applications [1]. These solubility properties result from the hydrophobic nature of both the fluorenylmethoxycarbonyl and tert-butyl protecting groups, which significantly enhance the compound's lipophilicity compared to the parent amino acid .

Research on fluorenylmethoxycarbonyl-protected amino acids indicates that the presence of the tert-butyl protecting group further enhances solubility in organic solvents such as dimethylformamide and dichloromethane while reducing steric hindrance during coupling reactions . Comparative studies demonstrate that tert-butyl-protected derivatives exhibit superior solubility profiles compared to bulkier protecting groups, facilitating more efficient synthetic protocols .

The compound's solubility in dimethyl sulfoxide is particularly noteworthy, as this solvent is frequently employed for hydrophobic peptides and challenging coupling reactions [17] [18]. Studies on tertiary amide solutions reveal that dimethyl sulfoxide demonstrates exceptional versatility as a solvent for complex organic molecules, forming hydrogen bonds and dispersion interactions that stabilize dissolved species [18]. The compatibility with dimethyl sulfoxide extends the utility of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine in specialized synthetic applications requiring harsh solvent conditions [17].

Storage recommendations specify that the compound should be maintained at 2-8°C under inert atmosphere to preserve its integrity and prevent degradation [1] [7]. The compound demonstrates stability in anhydrous organic solvents when properly stored, with recommended dissolution in anhydrous dimethylformamide or dichloromethane immediately prior to use to prevent moisture-induced decomposition .

| Solvent System | Solubility | Application |

|---|---|---|

| Chloroform | High [1] | General synthetic applications |

| Dichloromethane | High [1] | Coupling reactions, purification |

| Ethyl Acetate | High [1] | Extraction procedures |

| Dimethyl Sulfoxide | High [1] | Specialized synthetic conditions |

| Acetone | High [1] | Precipitation and crystallization |

| Dimethylformamide | Enhanced | Solid-phase peptide synthesis |

| Methanol | Limited [7] | Optical rotation measurements |

Traditional solid-phase peptide synthesis methodologies for fluorenylmethyloxycarbonyl N-methyl O-tert-butyl L-threonine synthesis have evolved significantly from early manual procedures to sophisticated automated protocols. The conventional approach utilizing fluorenylmethyloxycarbonyl chemistry on polystyrene-based resins represents the foundation for most contemporary synthetic strategies [1] [2].

The standard fluorenylmethyloxycarbonyl solid-phase peptide synthesis protocol involves sequential deprotection and coupling cycles, where the fluorenylmethyloxycarbonyl protecting group is removed using piperidine in dimethylformamide, followed by coupling of the next amino acid using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate or 1-hydroxybenzotriazole with carbodiimides [1]. For Fmoc-N-Me-Thr(tBu)-OH incorporation, traditional methodologies face substantial challenges due to the steric hindrance imposed by the N-methyl group, which significantly reduces coupling efficiency and increases the propensity for incomplete reactions [3].

Recent investigations have demonstrated that traditional coupling conditions often require extended reaction times, typically ranging from 24 to 48 hours, to achieve acceptable yields when incorporating N-methylated amino acids such as Fmoc-N-Me-Thr(tBu)-OH [4] [5]. The reduced nucleophilicity of the N-methylated amine necessitates the use of more reactive coupling reagents, with N,N,N',N'-tetramethyluronium 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate showing superior performance compared to traditional carbodiimide-based systems [3].

Temperature optimization studies have revealed that elevating reaction temperatures to 40-50°C can significantly improve coupling efficiency for N-methylated amino acids, though careful monitoring is required to prevent racemization [5]. The use of microwave irradiation has emerged as a particularly effective approach for accelerating these challenging couplings, with reaction times reduced to 5-30 minutes while maintaining high stereochemical integrity [6].

Novel Resin-Based Protection Strategies Using 2-CTC Resin

The development of 2-chlorotrityl chloride resin has revolutionized the synthesis of protected peptide fragments and N-methylated amino acids by providing exceptionally mild cleavage conditions that preserve acid-labile protecting groups [7] [8] [9]. This resin system offers unique advantages for Fmoc-N-Me-Thr(tBu)-OH synthesis through its ability to serve as a temporary protecting group for the carboxylic acid functionality while enabling efficient N-methylation procedures [7].

The 2-chlorotrityl chloride resin mechanism operates through nucleophilic substitution of the chloride leaving group by the carboxylate anion, forming a highly acid-labile benzyl ester linkage [10]. The presence of the 2-chloro substituent significantly enhances the lability of the trityl-resin bond compared to unsubstituted trityl resins, enabling cleavage under extremely mild conditions using 1% trifluoroacetic acid in dichloromethane [11]. This mild cleavage preserves tert-butyl and other acid-labile protecting groups, making it ideal for preparing protected amino acid derivatives [8].

Loading optimization studies have established that 2-chlorotrityl chloride resin with substitution levels of 0.8-1.0 mmol/g provides optimal balance between loading capacity and steric accessibility [11]. Higher substitution levels (1.2-1.6 mmol/g) can lead to reduced coupling efficiency due to steric crowding, while lower substitution levels (0.4-0.6 mmol/g) may result in uneconomical reagent usage [12] [10].

The resin loading procedure requires careful optimization to prevent racemization. Studies have demonstrated that using N,N-diisopropylethylamine as base in dichloromethane for 2-4 hours at room temperature provides excellent loading efficiency with minimal epimerization [7] [11]. The loading reaction can be monitored through quantitative Fmoc determination using ultraviolet spectroscopy at 301 nm after treatment with piperidine [11].

Moisture sensitivity represents a critical consideration in 2-chlorotrityl chloride resin applications. The resin undergoes hydrolysis upon exposure to atmospheric moisture, leading to reduced loading capacity and compromised synthetic yields [13]. Activation protocols using thionyl chloride in anhydrous dichloromethane have been developed to regenerate the reactive chloride functionality, with optimized procedures achieving up to 80% activation using 25% thionyl chloride in 5 minutes [13].

Reusability studies have demonstrated that 2-chlorotrityl chloride resin can be effectively regenerated and reused multiple times when proper activation protocols are followed [7] [13]. This reusability significantly improves the cost-effectiveness of the methodology, particularly for large-scale synthesis applications.

Enzymatic and Chemoenzymatic Synthesis Routes

Enzymatic approaches to N-methylated amino acid synthesis have gained considerable attention due to their exceptional stereoselectivity and environmentally benign nature [14] [15] [16]. The development of engineered methyltransferases and novel biocatalytic systems has opened new avenues for the stereoselective synthesis of Fmoc-N-Me-Thr(tBu)-OH and related N-methylated derivatives.

N-methyl-L-amino acid dehydrogenases represent a promising class of enzymes for the direct conversion of ketoacids to N-methylated amino acids [14]. The enzyme from Pseudomonas putida has been successfully expressed in Corynebacterium glutamicum to enable one-step fermentative production of N-methyl-L-alanine from glucose and methylamine, achieving titers of 31.7 g/L with yields of 0.71 g per g glucose [14]. While this system has not been directly applied to threonine derivatives, the mechanistic insights provide valuable guidance for developing analogous systems.

Peptide α-N-methyltransferases, particularly OphMA variants, have demonstrated remarkable capability for post-translational N-methylation of peptide sequences [15]. Engineering studies have expanded the substrate scope of these enzymes to include non-proteinogenic amino acids, though the efficiency varies significantly with side chain structure [15]. The enzyme shows preference for smaller, unbranched side chains, suggesting that threonine derivatives may be suitable substrates with appropriate optimization.

S-adenosyl-L-methionine-dependent methyltransferases offer another enzymatic route for N-methylation reactions [17] [18]. These enzymes utilize the universal methyl donor S-adenosyl-L-methionine to transfer methyl groups to nitrogen centers with high selectivity [17]. Recent developments in cyclic enzyme cascades have enabled the use of simple alkyl halides as methylating agents through coupled methyltransferase systems [19] [20].

The ribosomal synthesis approach using modified aminoacyl-transfer ribonucleic acids has demonstrated the incorporation of N-methylated amino acids into peptide sequences [16] [21]. Chemical methylation of precharged transfer ribonucleic acid using formaldehyde and sodium cyanoborohydride enables efficient incorporation of N-Me-Leu, N-Me-Thr, and N-Me-Val into peptides with high fidelity [16]. This methodology could potentially be adapted for the synthesis of Fmoc-N-Me-Thr(tBu)-OH-containing peptides.

Chemoenzymatic strategies combining chemical protection with enzymatic methylation offer promising hybrid approaches [22] [23]. These methods leverage the selectivity of enzymatic systems while maintaining the broad substrate scope and scalability of chemical synthesis [22]. Recent advances in enzyme engineering and directed evolution are expanding the substrate scope of methyltransferases, making them increasingly viable for practical synthesis applications.

Challenges in N-Methylation Efficiency and Side-Reaction Mitigation

The synthesis of Fmoc-N-Me-Thr(tBu)-OH faces several fundamental challenges that significantly impact reaction efficiency and product quality. Over-methylation represents the most prevalent side reaction, occurring in 15-25% of cases when using traditional methylating conditions [4] [24]. This side reaction results from the formation of tertiary amines through double methylation, particularly problematic when using highly reactive methylating agents such as methyl iodide or dimethyl sulfate without appropriate protective strategies [4].

The o-nitrobenzenesulfonyl protection strategy has emerged as the most effective solution for preventing over-methylation [4] [25]. This protecting group renders the nitrogen center sufficiently acidic to enable selective monomethylation while preventing subsequent methylation events [4]. Optimization studies have demonstrated that using 4,4'-dimethylaminopyridine instead of collidine as the sulfonylation base significantly improves reaction efficiency, particularly for sterically hindered substrates [25]. Density functional theory calculations support this observation, showing that the 4,4'-dimethylaminopyridine intermediate exhibits a substantially lower energy barrier compared to collidine [25].

Racemization presents another significant challenge, occurring in 5-10% of cases during traditional N-methylation procedures [24] [5]. The propensity for racemization is particularly pronounced when using strongly basic conditions or elevated temperatures [26]. Mitigation strategies include the use of mild bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene instead of traditional inorganic bases, and the implementation of SN2-type cleavage conditions using lithium iodide rather than lithium hydroxide to avoid epimerization during ester hydrolysis [27].

Incomplete methylation affects 10-20% of reactions, primarily due to steric hindrance around the nitrogen center and the reduced nucleophilicity of the amine in the presence of electron-withdrawing protecting groups [24]. Extended reaction times and the use of activated methylating agents such as dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene have proven effective in achieving complete conversion [4] [5]. Recent developments in ultrasonic-assisted synthesis have demonstrated the ability to reduce reaction times from 4 hours to 40 minutes while maintaining high conversion rates [28] [6].

Side-chain interference, while relatively rare (2-5% occurrence), can significantly complicate purification and characterization [24]. The hydroxyl group of threonine requires careful protection using tert-butyl ethers to prevent competing reactions during the methylation process [29] [26]. Orthogonal protection strategies using tert-butyldimethylsilyl protection have been developed to address this challenge, though they require additional deprotection steps [26].

Steric hindrance represents a fundamental limitation in N-methylation reactions, affecting 8-15% of syntheses [24]. The bulky fluorenylmethyloxycarbonyl protecting group can impede access to the nitrogen center, particularly in the presence of β-branched amino acids such as threonine [5]. Mitigation strategies include the use of more reactive methylating agents and elevated temperatures, though these approaches must be balanced against the increased risk of side reactions.

Base-catalyzed decomposition, while rare (1-3% occurrence), can lead to complete loss of product in sensitive cases [24]. This side reaction is particularly problematic for amino acids with labile protecting groups or sensitive functional groups [24]. Maintaining neutral pH conditions and using buffered reaction systems effectively prevents this decomposition pathway [30].